molecular formula C25H12Br4 B13438112 3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]

3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]

Cat. No.: B13438112
M. Wt: 632.0 g/mol
InChI Key: NLGSEROEASXLNY-UHFFFAOYSA-N
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Description

3,3’,6,6’-Tetrabromo-9,9’-spirobi[fluorene] is a brominated derivative of spirobi[fluorene], characterized by the presence of four bromine atoms at the 3, 3’, 6, and 6’ positions of the fluorene rings. This compound is known for its high molecular weight of 631.98 g/mol and its unique spiro structure, which imparts distinct chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,6,6’-tetrabromo-9,9’-spirobi[fluorene] typically involves the bromination of 9,9’-spirobi[fluorene]. This process uses bromine as the brominating agent and iron(III) chloride as the catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and safety. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,3’,6,6’-Tetrabromo-9,9’-spirobi[fluorene] undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions:

    Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate may be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products Formed: The major products depend on the specific reactions and reagents used. For instance, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the core structure .

Scientific Research Applications

3,3’,6,6’-Tetrabromo-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’,6,6’-tetrabromo-9,9’-spirobi[fluorene] is primarily related to its ability to participate in various chemical reactions due to the presence of bromine atoms. These atoms can act as reactive sites for further functionalization, enabling the compound to interact with different molecular targets and pathways. The spiro structure also contributes to its stability and reactivity .

Comparison with Similar Compounds

    9,9’-Spirobi[fluorene]: The parent compound without bromine atoms.

    2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]: Another brominated derivative with bromine atoms at different positions.

Comparison: 3,3’,6,6’-Tetrabromo-9,9’-spirobi[fluorene] is unique due to the specific positioning of the bromine atoms, which influences its reactivity and applications. Compared to its parent compound, it offers enhanced reactivity for further functionalization.

Properties

Molecular Formula

C25H12Br4

Molecular Weight

632.0 g/mol

IUPAC Name

3,3',6,6'-tetrabromo-9,9'-spirobi[fluorene]

InChI

InChI=1S/C25H12Br4/c26-13-1-5-21-17(9-13)18-10-14(27)2-6-22(18)25(21)23-7-3-15(28)11-19(23)20-12-16(29)4-8-24(20)25/h1-12H

InChI Key

NLGSEROEASXLNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(C24C5=C(C=C(C=C5)Br)C6=C4C=CC(=C6)Br)C=CC(=C3)Br

Origin of Product

United States

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